molecular formula C13H16N4O3S2 B7572513 S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate

S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate

Cat. No. B7572513
M. Wt: 340.4 g/mol
InChI Key: GPVLZPPLWYYRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPDT or NSC231466 and is a member of the carbamothioate family of compounds. MPDT has gained significant attention due to its unique properties, including its ability to inhibit the activity of certain enzymes and its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of MPDT involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This compound has been found to bind to the active site of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, thereby inhibiting their activity. The inhibition of these enzymes can lead to various physiological effects, including increased levels of acetylcholine and decreased levels of carbon dioxide.
Biochemical and Physiological Effects:
MPDT has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter levels. This compound has been found to increase the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes, including memory and muscle contraction. MPDT has also been found to decrease the levels of carbon dioxide, a gas that is involved in various physiological processes, including respiration.

Advantages and Limitations for Lab Experiments

MPDT has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and its potential use in the treatment of various diseases. However, this compound also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of MPDT, including its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Additionally, the development of new synthesis methods for MPDT may lead to the discovery of new compounds with similar properties and potential applications.

Synthesis Methods

The synthesis of MPDT involves several steps, including the reaction of 4-bromopyrazole with sodium hydride to form 4-pyrazolyl sodium salt. This salt is then reacted with N,N-dimethylcarbamoyl chloride to form N,N-dimethylcarbamoyl-4-pyrazolyl. The final step involves the reaction of N,N-dimethylcarbamoyl-4-pyrazolyl with 3-aminobenzenesulfonyl chloride to form S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate.

Scientific Research Applications

MPDT has been studied for its potential applications in scientific research, particularly in the field of biochemistry. This compound has been found to inhibit the activity of certain enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. MPDT has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-16(2)13(18)21-11-6-4-5-10(7-11)15-22(19,20)12-8-14-17(3)9-12/h4-9,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVLZPPLWYYRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC(=CC=C2)SC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate

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